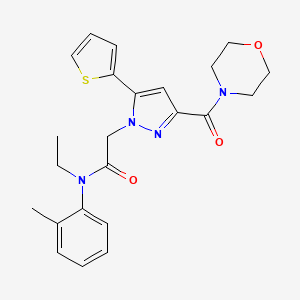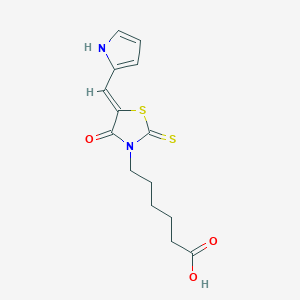
(Z)-6-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrroles are known for their basicity and reactivity due to the presence of a nitrogen atom .
Molecular Structure Analysis
The molecular structure of pyrrole-based compounds is characterized by the presence of a five-membered ring containing one nitrogen atom. The double bonds in the ring create a system of conjugated pi electrons, which results in aromaticity .Chemical Reactions Analysis
Pyrrole compounds are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds. The nitrogen atom in the pyrrole ring can also act as a nucleophile, opening up possibilities for reactions like N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrrole compounds are typically polar due to the presence of a nitrogen atom. They may also exhibit basicity .科学的研究の応用
Catalysis and Coordination Chemistry
This compound exhibits interesting coordination properties due to its thiazolidine and pyrrole moieties. Researchers have explored its coordination with transition metals, such as zinc. For instance, zinc complexes supported by pyridine-N-oxide ligands derived from similar pyrrole-containing precursors have been synthesized and characterized. These complexes serve as efficient catalysts for thiol-Michael addition reactions, enabling the addition of thiols to α,β-unsaturated ketones at room temperature .
Noninnocent Ligand Behavior
The deprotonated form of this compound (H2LR, where R = H or Me) has been studied for its noninnocent ligand behavior. Researchers have investigated its redox states and electronic forms, revealing intriguing properties. Understanding the electronic structure of such ligands is crucial for designing new materials and catalytic systems .
C–H Functionalization
The pyrrole and thiazolidine functionalities in this compound can participate in C–H functionalization reactions. For instance, a Rh(iii)-catalyzed switchable C–H bond functionalization of a related pyrazolylpyridine derivative with internal alkynes has been reported. This reaction provides a versatile route to either C–H alkenylation products or indazole products, depending on the solvent used .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-12(18)6-2-1-3-8-16-13(19)11(21-14(16)20)9-10-5-4-7-15-10/h4-5,7,9,15H,1-3,6,8H2,(H,17,18)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHECTDOKOPGBLM-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)
![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)
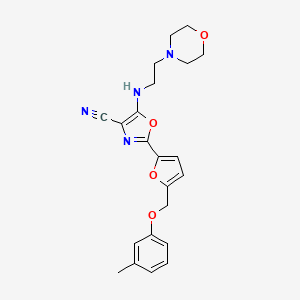
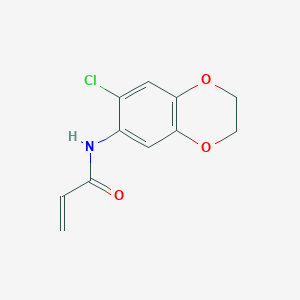
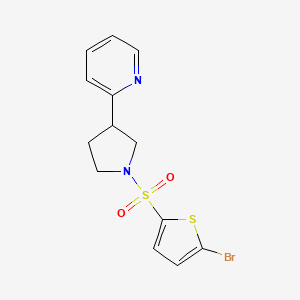
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)
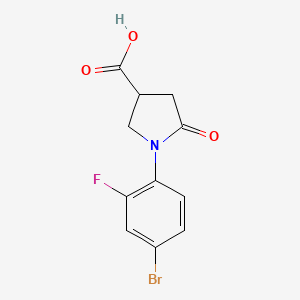
![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)

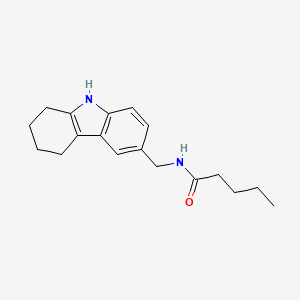
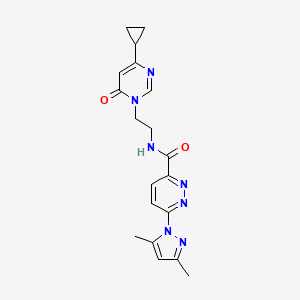
![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)
